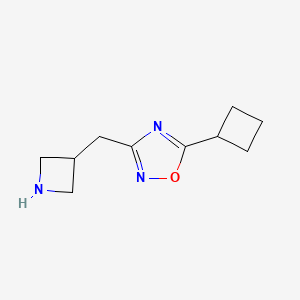

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQFYWVPSAQEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CC3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities.

Mode of Action

It is known that azetidine derivatives interact with their targets to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines.

Biochemical Analysis

Biochemical Properties

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with tubulin, a protein that is crucial for cell division and structural integrity. The compound’s interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation. Additionally, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibits antiproliferative activity by arresting the cell cycle in the G2/M phase and inducing apoptosis. This effect is mediated through the disruption of microtubule dynamics, which is essential for cell division. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and destabilizing microtubules. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is critical for optimizing its therapeutic potential.

Biological Activity

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on available research.

Chemical Structure and Properties

The compound features a unique structural framework that includes an azetidine moiety and a cyclobutyl group, contributing to its biological activity. The oxadiazole ring is known for enhancing the lipophilicity and bioavailability of compounds, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including this compound, which demonstrated potent activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been documented extensively. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that related oxadiazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell growth.

- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Modulation of Signaling Pathways : Oxadiazoles may interfere with signaling pathways such as NF-kB and MAPK that are pivotal in inflammation and cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on oxadiazole derivatives, this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

A series of experiments conducted on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells compared to controls.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

- The cyclobutyl group (target and chloromethyl analogue) introduces strain, which may enhance metabolic stability by resisting oxidative degradation . Chloromethyl derivatives (e.g., CID 4068114) serve as synthetic intermediates for further functionalization, whereas the azetidinylmethyl group in the target compound may reduce reactivity, minimizing off-target interactions .

Pharmacological Activity Comparisons

Anti-Inflammatory Activity

- 5-Methyl-3-phenyl-1,2,4-oxadiazole exhibits activity comparable to phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). The phenyl group at position 3 likely engages cyclooxygenase (COX) via hydrophobic interactions .

- Target Compound : The azetidinylmethyl group’s polarity may shift selectivity toward 5-lipoxygenase (5-LOX) inhibition, a dual COX/LOX mechanism observed in other 3,5-disubstituted oxadiazoles .

Anticancer Activity

- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole shows potent anti-breast cancer activity but risks cardiotoxicity due to dihydro-oxadiazole’s redox activity .

- Target Compound : The cyclobutyl group’s rigidity and azetidine’s small size may reduce cardiotoxicity by avoiding redox cycling, though this requires validation .

Antiviral Activity

- 3-Phenyl-5-(1H-benzotriazol-1-ylmethyl)-1,2,4-oxadiazole demonstrates antipicornaviral effects via benzotriazole’s hydrogen-bonding capability .

Preparation Methods

Preparation of Amidoxime Intermediates

Amidoximes are typically synthesized by reacting nitriles with hydroxylamine hydrochloride in the presence of a base in alcoholic solvents such as ethanol. This reaction proceeds under reflux conditions and yields the amidoxime intermediate necessary for oxadiazole formation.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Substituted benzonitrile + hydroxylamine hydrochloride + K2CO3 | Ethanol, reflux 1 hour | Formation of benzamidoxime derivatives |

This method is well-documented and yields amidoximes in good purity, which can be isolated by solvent removal and extraction with ethyl acetate.

O-Acylation of Amidoximes

The amidoximes undergo O-acylation with aryl or aliphatic carboxylic acids or their acid chlorides to form O-acylamidoxime intermediates. This step is crucial to activate the amidoxime for subsequent cyclodehydration.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 2 | Amidoxime + acid chloride or carboxylic acid + base (e.g., K2CO3) | Anhydrous dichloromethane, room temperature, inert atmosphere | Formation of O-acylamidoxime |

Microwave irradiation can be employed to accelerate the reaction and improve yields.

Cyclodehydration to Form 1,2,4-Oxadiazole Ring

Cyclodehydration of O-acylamidoximes is the key ring-closing step to form the 1,2,4-oxadiazole heterocycle. This can be achieved under various conditions:

- Heating in borate buffer (pH ~9.5) at ~90 °C for 2 hours.

- Using dehydrating agents such as dibromotriphenylphosphorane (PPh3Br2).

- Employing POCl3 or other cyclization reagents for ring closure.

This step is often performed in a one-pot manner after amidoxime formation and O-acylation, improving efficiency.

Representative Synthetic Scheme (Summarized)

| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Amidoxime formation | 3-azetidin-3-ylmethyl nitrile derivative | Hydroxylamine hydrochloride, K2CO3, EtOH, reflux | Amidoxime intermediate | 80-95 |

| 2 | O-Acylation | Amidoxime + cyclobutyl carboxylic acid or acid chloride | K2CO3, DCM, inert atmosphere, microwave irradiation | O-acylamidoxime intermediate | 70-90 |

| 3 | Cyclodehydration | O-acylamidoxime | Heating in borate buffer pH 9.5, 90 °C, 2 h or POCl3 | 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole | 60-85 |

Mechanistic Insights and Optimization

Research indicates the cyclodehydration proceeds via a diacylhydrazine intermediate, with the reaction mechanism influenced by electron-donating and electron-withdrawing substituents on the aromatic or aliphatic moieties. Computational studies using Molecular Mechanics and semi-empirical methods support the proposed pathways and help optimize reaction conditions for better yields and selectivity.

Summary of Key Research Findings

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) should resolve azetidine protons (δ 3.2–3.8 ppm) and cyclobutyl CH₂ groups (δ 1.6–2.1 ppm). ¹³C NMR confirms oxadiazole carbons (C=O at ~165 ppm) .

- Infrared Spectroscopy (IR) : Look for oxadiazole ring vibrations at 1600–1650 cm⁻¹ (C=N stretching) and 950–980 cm⁻¹ (N–O bending) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 181.2349 (calculated for C₉H₁₅N₃O) with <2 ppm error .

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) at 1 mL/min to assess purity (>98%) .

What strategies are effective in resolving contradictions in biological activity data for oxadiazole derivatives?

Advanced Research Question

Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Solubility Artifacts : Use co-solvents like DMSO ≤0.1% to avoid false negatives. Validate with solubility studies via nephelometry .

- Off-Target Interactions : Perform counter-screens against unrelated targets (e.g., kinases) to rule out nonspecific binding .

- Metabolic Instability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Stabilize with prodrug strategies (e.g., ester masking of azetidine) .

Case Study : Inconsistent antimicrobial results for 3-benzyl-5-azetidine oxadiazole were resolved by standardizing MIC assays using CLSI guidelines and verifying membrane permeability via fluorescence microscopy .

What safety precautions are critical when handling azetidine-containing compounds in laboratory settings?

Basic Research Question

- Toxicity Mitigation : Azetidines can release toxic amines upon decomposition. Use fume hoods and monitor airborne exposure with OSHA-approved detectors (e.g., PID for volatile amines) .

- Reactivity Hazards : The chloromethyl group in precursors (e.g., 3-(chloromethyl)-5-isobutyl-1,2,4-oxadiazole) is a lachrymator. Quench excess reagents with aqueous NaHCO₃ before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store compounds in amber glass under nitrogen at –20°C .

How can computational methods predict the pharmacokinetic profile of this compound?

Advanced Research Question

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (~1.2), suggesting moderate lipophilicity. The topological polar surface area (TPSA = 51 Ų) indicates moderate blood-brain barrier penetration .

- Metabolic Sites : CYP3A4-mediated oxidation at the azetidine methyl group is predicted via StarDrop’s WhichP450 module. Validate with in vitro metabolite ID using LC-MS/MS .

- Protein Binding : Molecular docking (AutoDock Vina) against serum albumin (PDB: 1AO6) predicts binding affinity (ΔG ≈ –7.2 kcal/mol), suggesting high plasma protein binding .

What synthetic routes enable selective functionalization of the azetidine ring in this compound?

Advanced Research Question

- N-Functionalization : Deprotonate azetidine with LDA at –78°C in THF, then alkylate with electrophiles (e.g., benzyl bromide) to introduce substituents .

- Ring-Opening Reactions : Treat with HCl gas in dioxane to cleave the azetidine ring, forming a γ-chloroamine intermediate for further cross-coupling .

- Photocatalysis : Use Ru(bpy)₃²⁺ under blue LED light to achieve C–H arylation at the azetidine β-position with aryl diazonium salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.